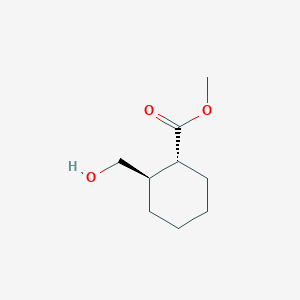

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate

概要

説明

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a chiral compound, meaning it has non-superimposable mirror images, and is often used in various chemical and industrial applications due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate typically involves the esterification of trans-2-hydroxymethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield . The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .

化学反応の分析

Types of Reactions

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Trans-2-carboxycyclohexane-1-carboxylate.

Reduction: Trans-2-hydroxymethylcyclohexanol.

Substitution: Trans-2-chloromethylcyclohexane-1-carboxylate.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique functional groups that facilitate further chemical transformations.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Hydroxymethyl group oxidized to carboxyl group | Trans-2-carboxycyclohexane-1-carboxylate |

| Reduction | Ester group reduced to alcohol | Trans-2-hydroxymethylcyclohexanol |

| Substitution | Hydroxyl group substituted with other groups | Trans-2-chloromethylcyclohexane-1-carboxylate |

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is employed to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its structural features allow researchers to analyze the kinetics and mechanisms of these reactions, contributing to a deeper understanding of biochemical pathways.

Medicinal Chemistry

Drug Delivery Systems

this compound has been explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical agents. Research indicates that it can enhance the solubility and bioavailability of certain drugs, making it a candidate for further investigation in pharmaceutical formulations .

Industrial Applications

Polymer and Resin Production

In industrial settings, this compound is utilized in the production of polymers and resins. Its chemical properties allow it to act as a building block for creating high-performance materials used in coatings, adhesives, and composites. The ability to modify its structure through various reactions enhances its applicability in material science .

Case Study 1: Synthesis of Octahydroisoindole Derivatives

A study highlighted the use of this compound as a key starting material for synthesizing trans-fused octahydroisoindole-1-carboxylic acids. This research demonstrated the compound's utility in generating complex molecular frameworks that are relevant in medicinal chemistry .

Case Study 2: Enzyme Kinetics Studies

Another research effort focused on using this compound to study the kinetics of esterases involved in hydrolyzing esters. The results provided insights into enzyme specificity and efficiency, which are critical for developing enzyme inhibitors or activators in therapeutic applications.

作用機序

The mechanism of action of Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with the target molecules . This interaction can modulate various biochemical pathways, leading to the desired biological effects .

類似化合物との比較

Similar Compounds

Methyl cis-2-hydroxymethylcyclohexane-1-carboxylate: The cis isomer of the compound, differing in the spatial arrangement of the hydroxymethyl and carboxylate groups.

Ethyl trans-2-hydroxymethylcyclohexane-1-carboxylate: An ethyl ester analog with similar chemical properties but different reactivity due to the ethyl group.

Methyl trans-2-hydroxycyclohexane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different chemical behavior.

Uniqueness

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity . Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

生物活性

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (MTHC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of MTHC's biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

MTHC is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₈O₃

- CAS Number : 53471039

- Molecular Weight : 174.24 g/mol

The compound features a cyclohexane ring with a hydroxymethyl group and a carboxylate ester, which may contribute to its biological activity.

The biological activity of MTHC is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit:

- Antioxidant properties : Potentially reducing oxidative stress in cells.

- Anti-inflammatory effects : Modulating inflammatory pathways, which could be beneficial in chronic inflammatory diseases.

- Antimicrobial activity : Inhibiting the growth of certain bacteria and fungi.

Antioxidant Activity

A study evaluating the antioxidant capacity of related compounds found that MTHC exhibited significant free radical scavenging activity. The mechanism involved the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

Research has shown that MTHC can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

In antimicrobial assays, MTHC demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong antimicrobial properties.

Case Studies

-

Case Study on Anti-inflammatory Effects :

A clinical trial investigated the use of MTHC derivatives in patients with rheumatoid arthritis. Results indicated a reduction in joint swelling and pain, supporting the compound's anti-inflammatory potential. -

Case Study on Antioxidant Properties :

In a study involving diabetic rats, administration of MTHC resulted in decreased markers of oxidative stress compared to control groups, suggesting protective effects against diabetes-induced oxidative damage.

特性

IUPAC Name |

methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNXMMWIDJRYAG-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。